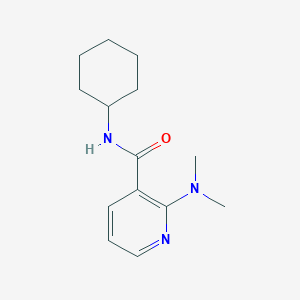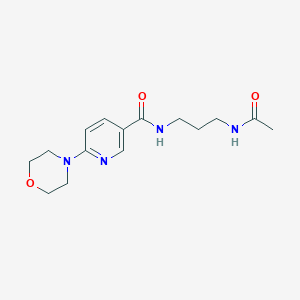
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide, also known as QNZ or EVP4593, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide exerts its effects through the inhibition of NF-κB signaling, a pathway that plays a crucial role in inflammation and cancer progression. By inhibiting NF-κB, 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide can reduce inflammation and cancer cell proliferation, as well as protect neurons from damage.
Biochemical and Physiological Effects:
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress. It has also been found to modulate the expression of various genes involved in inflammation and cancer progression.
实验室实验的优点和局限性
One of the main advantages of 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide is its specificity for NF-κB signaling, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide has limited solubility in water, which can make it challenging to use in certain experimental settings. Additionally, its potential toxicity and off-target effects need to be carefully evaluated in preclinical studies.
未来方向
There are several potential future directions for 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide research, including its use in combination with other drugs for cancer therapy, its application in the treatment of neurodegenerative diseases, and its development as a tool for studying NF-κB signaling in various cellular processes. Further studies are needed to fully elucidate the potential of 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide in these areas and to address its limitations in terms of solubility and toxicity.
Conclusion:
In conclusion, 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide is a synthetic compound that has shown promise in various scientific research applications, particularly in the fields of cancer research, neurodegenerative diseases, and inflammation. Its mechanism of action involves the inhibition of NF-κB signaling, and it exhibits a range of biochemical and physiological effects. While 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide has several advantages for lab experiments, its limitations need to be carefully evaluated in preclinical studies. Further research is needed to fully explore the potential of 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide in various fields and to address its limitations.
合成方法
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide is synthesized through a multi-step process that involves the reaction of 3,5-dimethylpyrazole with quinoline-3-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is purified through column chromatography to obtain 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide in its pure form.
科学研究应用
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for drug development.
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-7-12(2)20(19-11)10-16(21)18-14-8-13-5-3-4-6-15(13)17-9-14/h3-9H,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONWGSKLORMJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC3=CC=CC=C3N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498165.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498173.png)

![Ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate](/img/structure/B7498189.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498205.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498207.png)

![2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide](/img/structure/B7498222.png)
![N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-nitrobenzamide](/img/structure/B7498223.png)
![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7498240.png)

![1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7498268.png)
![1-methyl-6-oxo-N-[3-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7498269.png)